molecular formula C13H18O3 B3188425 3-(4-(tert-Butoxy)phenyl)propanoic acid CAS No. 21323-98-8

3-(4-(tert-Butoxy)phenyl)propanoic acid

Cat. No.: B3188425
CAS No.: 21323-98-8
M. Wt: 222.28 g/mol
InChI Key: LRZTWGHLBQKZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(tert-Butoxy)phenyl)propanoic acid is an organic compound with the molecular formula C13H18O3. It is a derivative of propanoic acid, where the phenyl ring is substituted with a tert-butoxy group at the para position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-(tert-Butoxy)phenyl)propanoic acid involves the reaction of 4-tert-butylphenol with propanoic acid under specific conditions. The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl bromide and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to introduce the tert-butoxycarbonyl group into the phenyl ring, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butoxy)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butoxybenzaldehyde, while reduction could produce 4-tert-butoxyphenylpropanol .

Scientific Research Applications

3-(4-(tert-Butoxy)phenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-(tert-Butyl)phenyl)propanoic acid: Similar structure but with a tert-butyl group instead of tert-butoxy.

    3-(4-Methoxy)phenylpropanoic acid: Contains a methoxy group instead of tert-butoxy.

    3-(4-Hydroxy)phenylpropanoic acid: Features a hydroxy group in place of tert-butoxy

Uniqueness

3-(4-(tert-Butoxy)phenyl)propanoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects. These characteristics can influence the compound’s reactivity and its applications in various fields .

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZTWGHLBQKZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.86 g (8 mmol) of 3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester in 500 ml of dioxan are saponified while stirring with 8 ml of 2-N sodium hydroxide for 2 hours at 70° C. and for 12 hours at room temperature. After acidifying the solution with an equivalent amount of 1-N hydrochloric acid, the organic solvent is almost completely removed in vacuo and the residue partitioned between 40 ml of 0.5-N potassium hydrogen carbonate solution and diethyl ether. After cooling, the aqueous phase is cautiously acidified with 1-N hydrochloric acid and extracted several times with ethyl acetate. The combined organic phases are washed neutral with water, dried over sodium sulphate and evaporated in vacuo. A solution of the residue in heptane is filtered and evaporated to dryness in vacuo. There is obtained 3-(4-tert.butoxyphenyl)-propionic acid in the form of a crystalline residue of melting point 29°-31° C. The product is chromatographically pure in cyclohexane/chloroform/acetic acid (45:45:10). The yield amounts to 1.3 g (73% of theory).
Name
3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester
Quantity
2.86 g
Type
reactant
Reaction Step One
[Compound]
Name
2-N
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(tert-Butoxy)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-(tert-Butoxy)phenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-(tert-Butoxy)phenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-(tert-Butoxy)phenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-(tert-Butoxy)phenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-(tert-Butoxy)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.